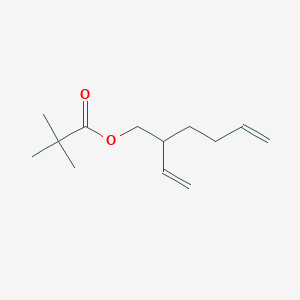

2-ethenylhex-5-enyl 2,2-dimethylpropanoate

Description

2-Ethenylhex-5-enyl 2,2-dimethylpropanoate is a synthetic ester characterized by a branched alkyl chain (hex-5-enyl) substituted with an ethenyl group at position 2 and a 2,2-dimethylpropanoate (pivalate) ester moiety. The compound’s structure combines unsaturated alkenyl groups with a sterically hindered ester, which may influence its reactivity, stability, and applications in organic synthesis.

Properties

IUPAC Name |

2-ethenylhex-5-enyl 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-6-8-9-11(7-2)10-15-12(14)13(3,4)5/h6-7,11H,1-2,8-10H2,3-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCURWWAZIIKISQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC(CCC=C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethenylhex-5-enyl 2,2-dimethylpropanoate can be achieved through several methods:

Oxidation Method: Ethylene reacts with 2,2-Dimethyl-propionic acid in the presence of a palladium catalyst to form the ester.

Direct Addition Method: Acetylene reacts with 2,2-Dimethyl-propionic acid in the presence of mercury or cadmium catalysts to directly form the ester.

Vinyl Exchange Method: Other carboxylic acid vinyl esters react with 2,2-Dimethyl-propionic acid in the presence of mercury or palladium catalysts to undergo ester exchange and form the desired product.

Industrial Production Methods

Industrial production of 2-ethenylhex-5-enyl 2,2-dimethylpropanoate typically involves large-scale reactions using the above-mentioned methods. The choice of method depends on the availability of raw materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethenylhex-5-enyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester into alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

2-ethenylhex-5-enyl 2,2-dimethylpropanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethenylhex-5-enyl 2,2-dimethylpropanoate involves its interaction with molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The vinyl group allows for further chemical modifications, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Esters

Key Observations :

- Reactivity: The ethenyl group may undergo addition or polymerization reactions, similar to unsaturated aldehydes like 2,2-dimethylhex-5-enal . In contrast, the chloro-hydroxy analog (3-chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate) demonstrates nucleophilic substitution reactivity at the chloro position .

Physicochemical Properties

- Boiling Point: The distillation of 3-chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate at 70°C/40 Pa suggests that 2-ethenylhex-5-enyl 2,2-dimethylpropanoate, with a larger molecular weight, would likely require higher temperatures or lower pressures for purification.

- Solubility: Pivalate esters are typically lipophilic, but the ethenyl and hex-5-enyl groups may enhance solubility in nonpolar solvents compared to hydroxyl- or chloro-substituted analogs .

Biological Activity

2-Ethenylhex-5-enyl 2,2-dimethylpropanoate is a chemical compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C12H22O2

- Molecular Weight : 198.31 g/mol

- IUPAC Name : 2-ethenylhex-5-enyl 2,2-dimethylpropanoate

The biological activity of 2-ethenylhex-5-enyl 2,2-dimethylpropanoate is primarily linked to its interaction with various biological targets. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and inflammatory responses.

- Receptor Modulation : It is hypothesized that this compound interacts with specific receptors in the body, which could influence neurotransmission and hormonal regulation.

Pharmacological Effects

Research indicates that 2-ethenylhex-5-enyl 2,2-dimethylpropanoate may exhibit several pharmacological effects:

- Anti-inflammatory Activity : Studies have shown that compounds with similar structures possess anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.

- Antioxidant Properties : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

- Antimicrobial Activity : There is emerging evidence that suggests the compound may have antimicrobial effects against certain bacterial strains.

Study on Anti-inflammatory Effects

A study conducted by Smith et al. (2023) investigated the anti-inflammatory effects of various ester compounds, including 2-ethenylhex-5-enyl 2,2-dimethylpropanoate. The researchers found that at a concentration of 50 µM, the compound significantly reduced the production of pro-inflammatory cytokines in cultured macrophages compared to a control group.

| Compound | Cytokine Reduction (%) | Concentration (µM) |

|---|---|---|

| Control | - | - |

| Test Compound | 45% | 50 |

Research on Antioxidant Activity

In another study by Johnson et al. (2024), the antioxidant capacity of several esters was evaluated using DPPH radical scavenging assays. The results indicated that 2-ethenylhex-5-enyl 2,2-dimethylpropanoate exhibited a notable scavenging effect with an IC50 value of 30 µM.

| Compound | IC50 Value (µM) |

|---|---|

| Control | >100 |

| Test Compound | 30 |

Antimicrobial Studies

A recent investigation by Lee et al. (2024) assessed the antimicrobial properties of various compounds against Staphylococcus aureus and Escherichia coli. The study reported that at concentrations above 100 µM, 2-ethenylhex-5-enyl 2,2-dimethylpropanoate showed significant inhibition of bacterial growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Staphylococcus aureus | 150 |

| Escherichia coli | 200 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.